4-bromo-5H,7H-furo[3,4-d]pyrimidine
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Overview
Description
4-bromo-5H,7H-furo[3,4-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5H,7H-furo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5H,7H-furo[3,4-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5H,7H-furo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan or pyrimidine rings.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with suitable partners.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium hydride (NaH): Employed in deprotonation reactions to facilitate nucleophilic substitution.
Palladium catalysts: Utilized in cross-coupling reactions to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-5H,7H-furo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of anticancer agents.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-5H,7H-furo[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can lead to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: A related compound with therapeutic potential in various diseases.
Uniqueness
4-bromo-5H,7H-furo[3,4-d]pyrimidine is unique due to the presence of both a furan and a pyrimidine ring, which imparts distinct chemical properties and reactivity. The bromine atom further enhances its versatility in synthetic chemistry, allowing for a wide range of functionalization reactions.
Properties
IUPAC Name |
4-bromo-5,7-dihydrofuro[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHNDHSJRLICKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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